molecular formula C22H30N2O2 B5509931 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol

1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol

Cat. No.: B5509931
M. Wt: 354.5 g/mol
InChI Key: RUQHRMSDINLZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibition and Enzymatic Pathways

Research has identified the significance of selective chemical inhibitors in understanding the metabolic pathways involving Cytochrome P450 enzymes, crucial for drug metabolism and predicting drug-drug interactions. Notably, compounds such as 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol could play a pivotal role in the development of selective inhibitors, aiding in the deciphering of specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, integral to medicinal chemistry, has been significantly advanced through the use of hybrid catalysts. These catalysts, including organocatalysts and metal catalysts, have been utilized in one-pot multicomponent reactions. The structural uniqueness of this compound could contribute to the development of new hybrid catalysts, thus facilitating the synthesis of complex molecules with broad applications (Parmar, Vala, & Patel, 2023).

Potential in Treating Neurodegenerative Diseases

Adamantane-based scaffolds, such as those found in this compound, have been identified for their pharmacological potential against neurodegenerative diseases. Their structure-activity relationships suggest they could surpass the efficacy of well-known treatments like amantadine and memantine, offering promising directions for future research in pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).

Enhancing Bioavailability of Therapeutic Drugs

The study of piperine, a compound structurally related to piperidinol derivatives, has shown to significantly enhance the bioavailability of various therapeutic drugs. This is achieved through the inhibition of drug-metabolizing enzymes and enhancing drug absorption. Understanding and applying the mechanisms through which this compound operates could lead to the development of novel adjuvants that improve drug efficacy (Srinivasan, 2007).

Properties

IUPAC Name

2-(1-adamantyl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c25-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)24-6-3-22(26,4-7-24)19-2-1-5-23-15-19/h1-2,5,15-18,26H,3-4,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHRMSDINLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CN=CC=C2)O)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.